molecular formula C20H20BrN3O2 B276561 N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine

Cat. No. B276561
M. Wt: 414.3 g/mol
InChI Key: HCUUPRNOYPVXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine, also known as LY341495, is a compound that belongs to the class of selective group II metabotropic glutamate receptor (mGluR) antagonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine acts as a selective antagonist of group II mGluRs, specifically mGluR2 and mGluR3. These receptors are involved in the regulation of glutamate release, which plays a crucial role in synaptic transmission and plasticity. By blocking the activation of these receptors, N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine reduces the release of glutamate, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to have antipsychotic effects and reduce drug-seeking behavior in addiction models. Additionally, N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has been shown to have neuroprotective effects in models of ischemic injury and traumatic brain injury.

Advantages And Limitations For Lab Experiments

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has several advantages for lab experiments. It is a highly selective antagonist of mGluR2 and mGluR3, which allows for specific targeting of these receptors. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine is that it has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine. One potential area of investigation is its use in the treatment of anxiety and depression. Another area of interest is its potential use in pain management, as it has been shown to have analgesic effects in animal models. Additionally, further studies are needed to investigate the neuroprotective effects of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine in various injury models. Finally, there is a need for the development of more stable and long-lasting mGluR antagonists for therapeutic use.

Synthesis Methods

The synthesis of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine involves the reaction of 3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzaldehyde with 2-(pyridin-2-ylmethyl)amine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine in its pure form.

Scientific Research Applications

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been studied for its potential use in pain management and neuroprotection.

properties

Product Name

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine

Molecular Formula

C20H20BrN3O2

Molecular Weight

414.3 g/mol

IUPAC Name

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-pyridin-2-ylmethanamine

InChI

InChI=1S/C20H20BrN3O2/c1-25-19-10-16(12-23-13-17-6-2-3-8-24-17)9-18(21)20(19)26-14-15-5-4-7-22-11-15/h2-11,23H,12-14H2,1H3

InChI Key

HCUUPRNOYPVXNY-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Br)OCC3=CN=CC=C3

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Br)OCC3=CN=CC=C3

Origin of Product

United States

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